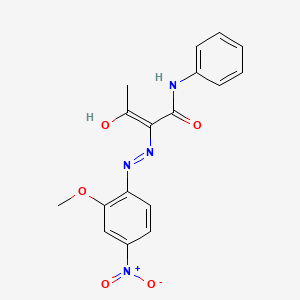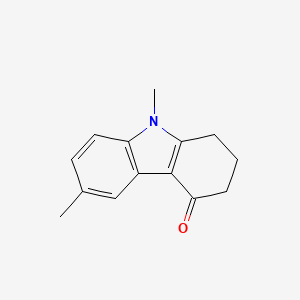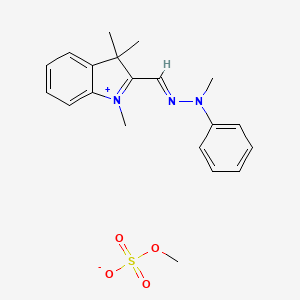
Basic Yellow 51
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Basic Yellow 51, also known as C.I. This compound, is a cationic dye with the molecular formula C20H25N3O4S and a molecular weight of 403.5 g/mol . This compound is primarily used in the dyeing and printing of acrylic fibers and their blends, as well as in the coloring of modified polyester and paper . It is known for its bright yellow color and high fluorescence under ultraviolet light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Basic Yellow 51 is synthesized through the condensation of 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde with aniline, followed by quaternization with dimethyl sulfate . The reaction conditions typically involve:
Condensation: The reaction between 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde and aniline.
Quaternization: The resulting product is treated with dimethyl sulfate to form the quaternary ammonium salt.
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves precise control of reaction conditions to ensure high yield and purity. The dye is then processed into either powder or liquid form for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Basic Yellow 51 undergoes several types of chemical reactions, including:
Substitution: Involves the replacement of functional groups within the molecule under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include carboxylic acids and catalysts such as electrodes or quartz.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically result in the formation of less toxic substances such as water or carbon dioxide .
Aplicaciones Científicas De Investigación
Basic Yellow 51 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Basic Yellow 51 involves its interaction with specific molecular targets and pathways. In the context of dyeing and printing, the dye molecules bind to the fibers through electrostatic interactions and hydrogen bonding. In biological applications, the dye binds to specific biomolecules, allowing for their visualization under ultraviolet light .
Comparación Con Compuestos Similares
Basic Yellow 51 can be compared with other similar cationic dyes, such as:
Basic Yellow 40: Another cationic dye used for similar applications but with different fluorescence properties.
Basic Yellow 28: Known for its use in textile dyeing and printing, with slightly different chemical properties.
This compound is unique due to its high fluorescence and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes .
Propiedades
Número CAS |
60568-41-4 |
|---|---|
Fórmula molecular |
C20H25N3O4S |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
methyl sulfate;N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C19H22N3.CH4O4S/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
LPQMOFIXRVVOSF-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
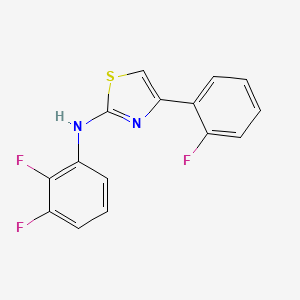

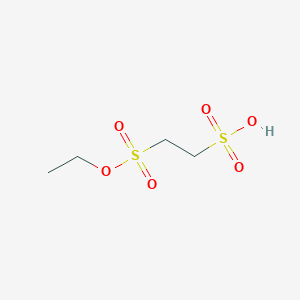
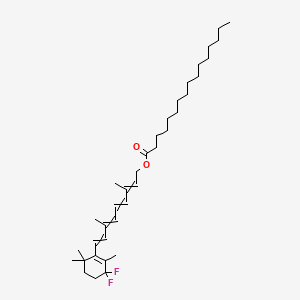
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
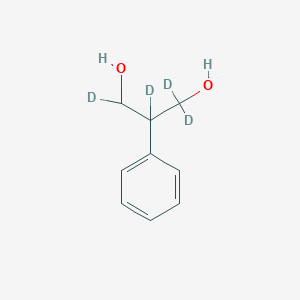
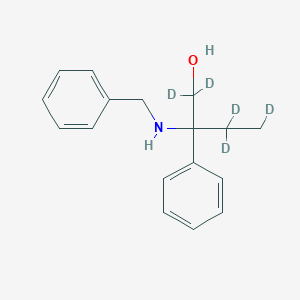
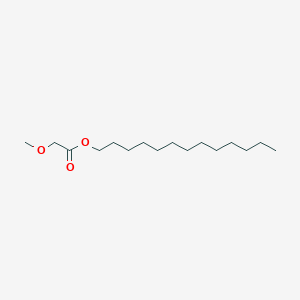
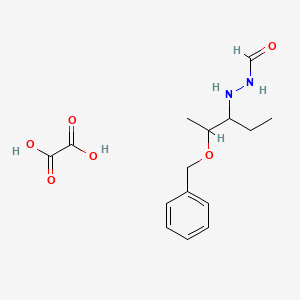
![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
